5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine
Overview
Description
5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzaldehyde with pyrrole under acidic conditions to form the intermediate, which is then cyclized to yield the target compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluorophenyl group onto the pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, resulting in partially or fully reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry: In chemistry, 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an anticancer agent, due to its ability to interact with specific molecular targets involved in cancer cell proliferation. Additionally, it may have applications in the treatment of neurological disorders, given its potential to modulate certain neurotransmitter pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics .
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit certain kinases that are crucial for cancer cell survival and proliferation. This inhibition leads to the disruption of signaling pathways, ultimately resulting in cancer cell death .
In neurological research, the compound may act on neurotransmitter receptors or transporters, modulating their activity and influencing neural signaling. This can have therapeutic implications for conditions such as depression, anxiety, and other neurological disorders .
Comparison with Similar Compounds
- 5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s electronic distribution, reactivity, and interaction with biological targets. For instance, the 3-fluorophenyl derivative may have enhanced binding affinity to certain enzymes or receptors compared to the 2- or 4-fluorophenyl derivatives .
Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUWPJYVPWKHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C3C(=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.